(4-Ethoxy-phenyl)-oxo-acetonitrile

Descripción general

Descripción

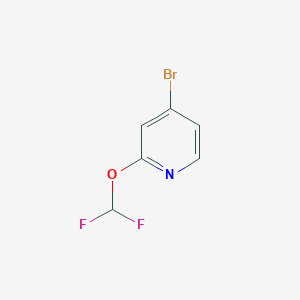

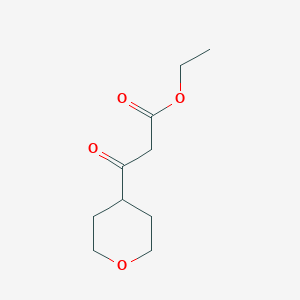

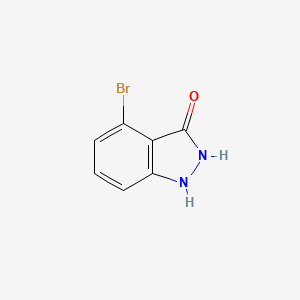

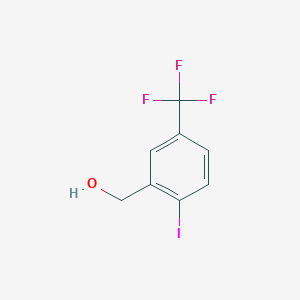

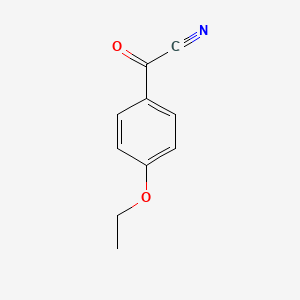

“(4-Ethoxy-phenyl)-oxo-acetonitrile” is a chemical compound with the molecular formula C10H9NO2 . Its molecular weight is 175.18 .

Molecular Structure Analysis

The molecular structure of “(4-Ethoxy-phenyl)-oxo-acetonitrile” consists of 10 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Ethoxy-phenyl)-oxo-acetonitrile” such as density, boiling point, and melting point are not available .Aplicaciones Científicas De Investigación

Antioxidant Capacity Assays

Research highlights the chemical principles behind antioxidant capacity assays, which classify into two types: hydrogen atom transfer (HAT) and electron transfer (ET) assays. These assays are crucial for evaluating the antioxidant capacity of compounds, potentially including (4-Ethoxy-phenyl)-oxo-acetonitrile derivatives, in biological and environmental samples (Huang, Ou, & Prior, 2005).

Ethylene Oxide Sterilization

Ethylene oxide sterilization, a critical process in medical device development, showcases the application of chemical principles that might be relevant to understanding the sterilization potential of related compounds. The review details the action mechanism, toxicity, and advantages of ethylene oxide sterilization, suggesting a framework for evaluating the sterilization efficacy of (4-Ethoxy-phenyl)-oxo-acetonitrile derivatives (Mendes, Brandão, & Silva, 2007).

Advanced Oxidation Processes for Drug Degradation

The degradation of pharmaceuticals using advanced oxidation processes (AOPs) is detailed, including mechanisms and by-products. This research could inform the environmental impact and degradation pathways of (4-Ethoxy-phenyl)-oxo-acetonitrile in aquatic environments (Qutob, Hussein, Alamry, & Rafatullah, 2022).

HPLC Mobile Phases pH Effect

A review on the effect of organic solvent composition on the pH of buffered HPLC mobile phases and the pKa of analytes provides insights into the analytical chemistry applications of (4-Ethoxy-phenyl)-oxo-acetonitrile, including its potential role in improving chromatographic analyses (Subirats, Rosés, & Bosch, 2007).

Environmental Fate of Alkylphenols

The environmental fate of alkylphenols, including their biodegradation and effects on aquatic ecosystems, could provide a context for understanding the environmental interactions of (4-Ethoxy-phenyl)-oxo-acetonitrile and its derivatives. This research underscores the importance of assessing the ecological impact of chemical compounds (Ying, Williams, & Kookana, 2002).

Propiedades

IUPAC Name |

4-ethoxybenzoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-2-13-9-5-3-8(4-6-9)10(12)7-11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBOJNSWAFYUCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20633071 | |

| Record name | 4-Ethoxybenzene-1-carbonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Ethoxy-phenyl)-oxo-acetonitrile | |

CAS RN |

62869-42-5 | |

| Record name | 4-Ethoxybenzene-1-carbonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.